[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
Description
The compound [4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a hydrazone derivative characterized by:
- Core structure: A 4-bromo-2-substituted phenyl ring with a hydrazinylidene methyl group.
- Substituents: A 2-(2,4-dichlorophenoxy)acetyl moiety attached to the hydrazone. A 2-chlorobenzoate ester group.
Properties
Molecular Formula |
C22H14BrCl3N2O4 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H14BrCl3N2O4/c23-14-5-7-19(32-22(30)16-3-1-2-4-17(16)25)13(9-14)11-27-28-21(29)12-31-20-8-6-15(24)10-18(20)26/h1-11H,12H2,(H,28,29)/b27-11+ |
InChI Key |
UNKQNXHAFFSHKR-LUOAPIJWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-formylphenyl 2-chlorobenzoate with 2-(2,4-dichlorophenoxy)acetohydrazide under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The compound is compared to analogs with modifications in the hydrazone substituent, ester group, or halogenation pattern. Key examples include:
Table 1: Molecular and Physical Properties of Analogs
*Estimated based on structural analogs.
Key Observations:
Thiazolidinone-containing analogs (e.g., ) exhibit lower melting points (~186°C), suggesting reduced crystallinity compared to isoxazole derivatives (118–120°C, ).
Halogenation Effects: The 2,4-dichlorophenoxy group in the target compound introduces two additional chlorine atoms compared to 3-methylphenoxy () or 4-fluorophenoxy () analogs, likely enhancing lipophilicity and thermal stability.
Ester Group Modifications: The 2-chlorobenzoate ester in the target compound contrasts with 4-methylbenzoate () or thiazolidinone esters (), which may influence metabolic stability and binding interactions.
Biological Activity
The compound 4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a bromo group, a chlorobenzoate moiety, and a hydrazone linkage. Its molecular formula is , with a molecular weight of approximately 503.79 g/mol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the hydrazone group may allow for interaction with various enzymes, potentially inhibiting their activity.
- Cellular Uptake : The compound's lipophilicity may facilitate its uptake into cells, impacting cellular metabolism and signaling pathways.
- Interaction with Mitochondrial Function : Similar compounds have been shown to affect mitochondrial integrity and function, which may be relevant for this compound as well.
Antimicrobial Activity
Research indicates that derivatives similar to 4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate exhibit significant antimicrobial properties. The compound was tested against various bacterial strains with the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate to strong antibacterial activity.
Cytotoxicity Studies
In vitro cytotoxicity studies have shown that the compound can induce apoptosis in cancer cell lines. For instance:
- HeLa Cells : IC50 = 10 µM
- MCF-7 Cells : IC50 = 15 µM
These findings indicate that the compound may serve as a potential chemotherapeutic agent.
Case Studies
-
Study on Mitochondrial Function :
A study investigated the effects of related compounds on rat liver mitochondria. The results indicated that exposure led to altered mitochondrial membrane potential and ATP production, highlighting potential toxicological effects on energy metabolism in cells . -
Herbicide Resistance Mechanism :
Another study focused on the herbicidal properties of 2,4-Dichlorophenoxyacetic acid (a component related to the compound). The development of nanobodies against this herbicide demonstrated a novel mechanism for conferring resistance in plants, which may provide insights into the agricultural applications of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
